molecular formula C14H9NO2 B1205191 9-Acridinecarboxylic acid CAS No. 5336-90-3

9-Acridinecarboxylic acid

Cat. No. B1205191
CAS RN: 5336-90-3
M. Wt: 223.23 g/mol
InChI Key: IYRYQBAAHMBIFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9-Acridinecarboxylic acid and its derivatives involves several methodologies. Notably, a novel and high-yielding synthesis approach for 9-anilinoacridine-4-carboxylic acid has been utilized in the solid-phase synthesis of acridine-peptide conjugates, highlighting the versatility of 9-ACA in combinatorial chemistry (Carlson & Beal, 2000). Additionally, microwave synthesis has been applied for the efficient production of 9-substituted acridine derivatives, significantly reducing reaction times and enhancing yields (Veverková et al., 2002).

Molecular Structure Analysis

The molecular architecture of 9-ACA has been explored through studies on its monolayers on Ag (111) surfaces. These investigations have revealed that ACA molecules self-organize into distinctive adlayer structures correlated with underlying substrate morphology, offering insights into the hydrogen-bonding interactions between ACA molecules (Xu et al., 2006).

Chemical Reactions and Properties

9-ACA undergoes various interesting chemical reactions. For instance, it forms monoprotonated species in moderately concentrated acid solutions and exhibits specific reactions in the presence of surfactants and bio-surfactants, demonstrating its potential for structure-specific nucleic acid ligands discovery (Dey et al., 1997). The chemiluminescent properties of acridinium compounds derived from 9-ACA esters of hydroxamic and sulphohydroxamic acids further illustrate its chemical versatility (Renotte et al., 2000).

Physical Properties Analysis

The fluorescence spectral study of 9-ACA and its methyl ester has provided valuable information on its unusual fluorescence behavior. These studies help understand the charge-transfer emitting state in 9-ACA, where the carboxyl group is nearly coplanar with the aromatic ring, influencing its photophysical properties (Dey et al., 1997).

Chemical Properties Analysis

The interaction of 9-ACA with various ions and molecules has been extensively studied. For example, 9-Acridone-4-carboxylic acid has been established as an efficient Cr(III) fluorescent sensor, showcasing 9-ACA's potential in trace level detection and estimation of chromium, demonstrating its chemical sensitivity and selectivity (Karak et al., 2011).

Scientific Research Applications

  • Synthesis and Analysis of Acridine-Peptide Conjugates :

    • A novel synthesis method for 9-anilinoacridine-4-carboxylic acid was developed, enabling the creation of acridine-peptide conjugates. These conjugates are useful in the discovery of structure-specific nucleic acid ligands via affinity chromatography selection with mass spectrometric detection (Carlson & Beal, 2000).
  • Chemiluminescent Properties for Diagnostic Applications :

    • 9-Acridinecarboxylic acid derivatives have been used in chemiluminescent (CL) indicators for modern medical diagnostics, including chemiluminescence and electrochemiluminescence immunoassays. They offer high efficiency and kinetics of emission, with potential applications in ultra-sensitive luminescence tests (Czechowska et al., 2017).
  • Photoactive Precursors for Neurotransmitter Release :

    • 9-Acridinecarboxylic acid derivatives were studied as photoactive precursors for the release of neurotransmitter amino acids. They showed promise in releasing active molecules under irradiation, indicating potential applications in controlled drug release and phototherapy (Piloto et al., 2013).
  • DNA Biopolymer Interactions :

    • The interaction of acridine derivatives with DNA has been studied, revealing that these compounds can bind to DNA and interfere with its functions, which is crucial in understanding their mutagenicity and carcinogenicity (Shukla, Mishra, & Tiwari, 2006).
  • Sensing and Speciation Studies :

    • 9-Acridone-4-carboxylic acid was identified as an efficient Cr(III) fluorescent sensor, enabling trace level detection and estimation of chromium in solutions. This has implications for environmental monitoring and analysis (Karak et al., 2011).

Safety And Hazards

9-Acridinecarboxylic acid may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

acridine-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-14(17)13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRYQBAAHMBIFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201524
Record name 9-Acridinecarboxylic acid
Source EPA DSSTox
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Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Acridinecarboxylic acid

CAS RN

5336-90-3
Record name 9-Acridinecarboxylic acid
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Record name 9-Acridinecarboxylic acid
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Record name 9-Acridinecarboxylic acid
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Record name 5336-90-3
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Part of the product of the above procedure, that is, 9-cyano acridine (4 g) is dissolved in sulphuric acid containing 10% by weight of distilled water (total volume equals 40 cm3). The mixture thus obtained is heated at a temperature of 100° C. for 2 hours after which time sodium nitrite (10.7 g) is added slowly with continuous stirring. The resulting mixture is heated at 100° C. for 2 hours then poured into cold, distilled water (650 cm3) The solid material which precipitates at this stage is isolated by filtration and allowed to dissolve in the minimum quantity of one molar sodium hydroxide solution; the solution thus obtained is filtered and the filtrate made slightly acidic by the addition of a 50%, by volume, solution of sulphuric acid in water. The 9-carboxy-acridine so formed is then dried in vacuo.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
125
Citations
J Dey, JL Haynes, IM Warner… - The Journal of Physical …, 1997 - ACS Publications
… studies to understand the origin of the anomalous fluorescence behavior of 9-AA and to verify the proposed mechanism of the process, we have chosen 9-acridinecarboxylic acid (9-…
Number of citations: 44 pubs.acs.org
H Zhou, Y Zhao, X Chen, S Zhang - Microchemical Journal, 2022 - Elsevier
… In this work, we investigated the pH response of an acridine analog, 9-acridinecarboxylic acid (9-ACA), which was found to have the potential as a multi-mode ratiometric and lifetime pH …
Number of citations: 1 www.sciencedirect.com
HA Azab, BHM Hussein, AI El-Falouji - Journal of fluorescence, 2012 - Springer
… 9-Acridinecarboxylic acid, EuCl 3 ·6H 2 O, adenosine 5′- diphosphates (5′-ADP), … The filtrate was added slowly with vigorous stirring to a solution of (9-acridinecarboxylic acid…
Number of citations: 14 link.springer.com
WU Palm - Photochemical & Photobiological Sciences, 2018 - Springer
… of ACL in aqueous solution in the wavelength region λ = 280–500 nm and the unusual concentration dependence for the main products acridine (ACR) and 9-acridinecarboxylic acid (…
Number of citations: 5 link.springer.com
R Renotte, G Sarlet, L Thunus… - … : The journal of …, 2000 - Wiley Online Library
… adapted from Rauhut to the commercially available reagent, 9acridinecarboxylic acid hydrate (11). A sample of 10 g 9-acridinecarboxylic acid hydrate was warmed in 100 mL SOCl2 in …
EH White, DF Roswell, AC Dupont… - Journal of the American …, 1987 - ACS Publications
… that occurs when 9-acridinecarboxylic acid hydrazide is exposed … The products of the reaction are 9-acridinecarboxylic acid (2) … 9-Acridinecarboxylic acid under our reaction conditions is …
Number of citations: 43 pubs.acs.org
XH Bu, ML Tong, YB Xie, JR Li, HC Chang… - Inorganic …, 2005 - ACS Publications
… the structures of ligands and their complexes, we have synthesized and characterized a series of metal complexes with two structurally related ligands, 9-acridinecarboxylic acid (HL 1 ) …
Number of citations: 113 pubs.acs.org
A Kossanyi, B Mestre… - Synthetic Communications, 1999 - Taylor & Francis
… and reliably coupled to the commercially available 9-acridinecarboxylic acid in 75% yields. … methods used for the coupling of 9-acridinecarboxylic acid with an amine. It includes the …
Number of citations: 6 www.tandfonline.com
AA Waldrop III, J Fellers… - Luminescence: The journal …, 2000 - Wiley Online Library
… ABSTRACT: Several activated derivatives of 9-acridinecarboxylic acid were prepared in order to investigate their utility for detection of hydrogen peroxide. One of these derivatives, 9-…
E Rapaport, MW Cass, EH White - Journal of the American …, 1972 - ACS Publications
… quantum yields for chemiluminescent emission of 9-acridinecarboxylic acid hydrazide derivatives despite the fact that the fluorescence emission of 9-acridinecarboxylic acid (4a) is con…
Number of citations: 47 pubs.acs.org

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